5-Acetylpyridin-2(1H)-one
Overview
Description
5-Acetylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with an acetyl group at the fifth position and a keto group at the second position
Mechanism of Action
Target of Action
Similar compounds have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the fgfr signaling pathway . This pathway plays a crucial role in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers .
Biochemical Pathways
Fgfr inhibitors, like the similar compounds mentioned earlier, can affect signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been found to inhibit breast cancer cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylpyridin-2(1H)-one typically involves the acetylation of pyridin-2(1H)-one. One common method is the Friedel-Crafts acylation, where pyridin-2(1H)-one reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 5-ethylpyridin-2(1H)-one using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 5-Ethylpyridin-2(1H)-one.
Substitution: Halogenated pyridines.
Scientific Research Applications
5-Acetylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Pyridin-2(1H)-one: Lacks the acetyl group at the fifth position.
5-Methylpyridin-2(1H)-one: Has a methyl group instead of an acetyl group at the fifth position.
5-Bromopyridin-2(1H)-one: Contains a bromine atom at the fifth position.
Uniqueness: 5-Acetylpyridin-2(1H)-one is unique due to the presence of both an acetyl group and a keto group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
5-Acetylpyridin-2(1H)-one, an organic compound belonging to the pyridine class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with an acetyl group at the fifth position and a keto group at the second position. This unique structure contributes to its reactivity and biological properties.
Targeting Fibroblast Growth Factor Receptors (FGFR)
Research indicates that compounds similar to this compound can inhibit fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) signaling pathways. These pathways are crucial for regulating cell proliferation, migration, and angiogenesis, which are significant in cancer progression.
Induction of Apoptosis
Studies have shown that this compound can induce apoptosis in breast cancer cells. This is achieved through the modulation of various signaling pathways that lead to programmed cell death, making it a candidate for further exploration in cancer therapies .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. It has been tested against both gram-positive and gram-negative bacteria, showing effectiveness in inhibiting the growth of strains such as Staphylococcus aureus and Escherichia coli. The compound's efficacy is enhanced when used in conjunction with metal complexes, which can increase its bioactivity .
Anticancer Activity
The compound has demonstrated significant anticancer properties across various human tumor cell lines. Notably, it has been shown to inhibit the proliferation of gastric carcinoma cells and other cancer types through multiple mechanisms including the inhibition of protein kinases associated with tumor growth .
Case Studies and Experimental Data
- Antimicrobial Activity : A study reported that this compound derivatives exhibited varying degrees of antimicrobial activity against a range of pathogens. The effectiveness was quantified using Minimum Inhibitory Concentrations (MICs) which highlighted its potential as a therapeutic agent .
- Anticancer Studies : In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as GTL-16 (gastric carcinoma) with IC50 values in the low micromolar range (0.06 - 0.07 μM) .
- Mechanistic Insights : The compound's mechanism involves interaction with specific targets such as protein tyrosine kinases and histone deacetylases, leading to altered gene expression profiles that favor apoptosis over cell survival .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Significant | FGFR inhibition, apoptosis induction |
5-Methylpyridin-2(1H)-one | Low | Moderate | Limited kinase interaction |
Pyridin-2(1H)-one | Low | Low | Minimal biological activity |
Properties
IUPAC Name |
5-acetyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNAPXPEWSOPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579101 | |
Record name | 5-Acetylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-29-4 | |
Record name | 5-Acetylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-acetylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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